Sodium 4-vinylbenzenesulfonate
Description
Significance as a Monomer in Functional Polymer Synthesis
The primary significance of Sodium 4-vinylbenzenesulfonate as a monomer lies in its ability to generate functional polymers with tailored properties. pengnuochemical.com The incorporation of this monomer into a polymer backbone introduces strong anionic sulfonate groups, which can dramatically alter the characteristics of the final material. ontosight.ai
One of the key applications is in the synthesis of polyelectrolytes, which are polymers with repeating electrolyte groups. acs.org Homopolymers of this compound, i.e., poly(this compound), are strong polyelectrolytes with high charge density. researchgate.net These are utilized in various fields; for instance, they can act as dispersants, and flocculants. smolecule.com
Copolymerization of this compound with other monomers allows for the creation of materials with a combination of properties. For example, copolymers with hydrophobic monomers like styrene (B11656) can result in amphiphilic polymers that are useful as stabilizers in emulsion polymerization. fengchengroup.comontosight.ai The resulting latexes, for instance in styrene-butadiene rubber (SBR) formulations, exhibit enhanced stability. Furthermore, the copolymerization with monomers like vinyl acetate (B1210297) has been explored to create random anionic copolymers with both hydrophilic and ion-exchange sites, which have potential applications in membrane technology. tandfonline.com
The functional polymers derived from this monomer are also crucial in the development of materials for ion-exchange resins due to the high ion-exchange capacity imparted by the sulfonate groups. Research has also delved into their use in more advanced applications, such as in the preparation of polymer electrolyte membranes for fuel cells and in biomedical applications where the sulfonate groups can mimic the structure of certain biological molecules. tandfonline.com
Historical Context and Evolution of Research
The study of polyelectrolytes, the class of polymers to which poly(this compound) belongs, has a history stretching back approximately a century. encyclopedia.pub The synthesis of polymers from vinyl monomers through radical polymerization has been a cornerstone of polymer science for many decades. Initially, the polymerization of this compound was primarily achieved through conventional free radical polymerization techniques. tandfonline.com These methods are effective in producing high molecular weight polymers but offer limited control over the polymer architecture, such as molecular weight distribution (polydispersity). researchgate.net
A significant evolution in the research of this compound polymerization came with the advent of controlled radical polymerization (CRP) techniques. Methods such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP) have been successfully employed to synthesize poly(this compound) with well-defined molecular weights and narrow polydispersity indices. researchgate.netresearchgate.net For instance, RAFT polymerization has been used to produce poly(this compound) with a polydispersity as low as 1.01 to 1.03. This level of control is crucial for applications where precise polymer characteristics are required to ensure performance.
Research has also focused on the synthesis of the monomer itself, which can be prepared through the sulfonation of styrene, followed by neutralization with a sodium base. smolecule.com The investigation into different polymerization conditions, such as the use of various initiators and solvents, has also been a continuous area of study to optimize the polymerization process and the properties of the resulting polymers. ijacskros.com More recent research has explored novel initiation methods, such as the use of graphene oxide as a radical initiator for the polymerization of this compound.
Table 2: Overview of Polymerization Methods for this compound
| Polymerization Method | Key Features | Resulting Polymer Properties |
|---|---|---|
| Free Radical Polymerization | Simple, uses conventional radical initiators. | High molecular weight, broad molecular weight distribution (polydispersity > 1.5). |
| RAFT Polymerization | Controlled/living polymerization, allows for synthesis of block copolymers. | Controlled molecular weight, narrow polydispersity (as low as 1.01-1.03). |
| ATRP | Controlled polymerization, sensitive to reaction conditions. | Well-controlled in mixed solvent systems (e.g., water/methanol), polydispersity as low as 1.26. |
| Electroinitiated Polymerization | Polymerization is initiated by an electrical potential. | Forms a polymer layer on the electrode surface. |
This table contains data sourced from multiple references. tandfonline.comresearchgate.netresearchgate.netmdpi.com
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
2695-37-6 |
|---|---|
Molecular Formula |
C8H8NaO3S |
Molecular Weight |
207.20 g/mol |
IUPAC Name |
sodium;4-ethenylbenzenesulfonate |
InChI |
InChI=1S/C8H8O3S.Na/c1-2-7-3-5-8(6-4-7)12(9,10)11;/h2-6H,1H2,(H,9,10,11); |
InChI Key |
OMSKWMHSUQZBRS-UHFFFAOYSA-N |
SMILES |
C=CC1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] |
Isomeric SMILES |
C=CC1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] |
Canonical SMILES |
C=CC1=CC=C(C=C1)S(=O)(=O)O.[Na] |
Other CAS No. |
2695-37-6 25704-18-1 |
physical_description |
DryPowde |
Pictograms |
Irritant |
Related CAS |
25704-18-1 |
Synonyms |
4-Vinylbenzenesulfonic acid sodium salt |
Origin of Product |
United States |
Synthesis Methodologies for Poly Sodium 4 Vinylbenzenesulfonate and Its Copolymers
Radical Polymerization Approaches
Radical polymerization is a principal method for synthesizing poly(sodium 4-vinylbenzenesulfonate) (PSSNa). This section details various radical polymerization techniques, including free radical, controlled radical, electroinitiated, and precipitation polymerization.
Free Radical Polymerization of this compound
Free radical polymerization of this compound (NaSS) is a common and straightforward method to produce high molecular weight PSSNa. sigmaaldrich.com This process is typically initiated by thermal or chemical means, generating free radicals that propagate through the vinyl groups of the NaSS monomers.
A variety of initiators can be employed, with the choice depending on the desired reaction conditions, such as the solvent and temperature. For aqueous systems, water-soluble initiators like potassium persulfate (K₂S₂O₈) are often used. sigmaaldrich.comiafor.org Organic-soluble initiators, such as 2,2'-azobis(2-methylpropionitrile) (B43924) (AIBN) and benzoyl peroxide (BPO), are suitable for polymerizations in organic solvents or in aqueous/organic mixtures. sigmaaldrich.comsemanticscholar.orgmdpi.com
One study demonstrated that graphene oxide (GO) can act as a radical initiator for the polymerization of NaSS in an aqueous solution without any additional initiators. acs.orgornl.govnih.govresearchgate.net The polymerization is thermally induced at 75 °C, and the yield of the resulting polymer increases with higher concentrations of GO. acs.org However, this method results in a polymer with a broad molecular weight distribution, indicating an ill-controlled polymerization. acs.org
The reaction kinetics of the free radical copolymerization of NaSS with acrylamide (B121943) in an aqueous solution have been studied. researchgate.net The homopolymerization of acrylamide was found to be faster than that of NaSS, and both homopolymerization rates were higher than the copolymerization rates at any given monomer feed ratio. researchgate.net
Table 1: Initiators for Free Radical Polymerization of this compound
| Initiator | Solvent System | Reference |
| Potassium Persulfate (K₂S₂O₈) | Water | iafor.org |
| Ammonium (B1175870) Persulfate (APS) | Water | ijacskros.com |
| Benzoyl Peroxide (BPO) | Water/DMF | mdpi.com |
| Graphene Oxide (GO) | Water | acs.orgresearchgate.net |
Controlled Radical Polymerization Techniques (RAFT, ATRP) in this compound Polymerization
Controlled radical polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), offer precise control over the molecular weight, architecture, and dispersity of the resulting polymers.
RAFT Polymerization: RAFT polymerization of NaSS allows for the synthesis of PSSNa with a controlled molecular weight and a very narrow polydispersity (Mw/Mn between 1.01 and 1.03). acs.orgornl.govresearchgate.net This technique has been successfully employed using graphene oxide as a radical initiator in the absence of other initiators. acs.orgornl.govresearchgate.net Amphiphilic diblock copolymers of poly(furfuryl methacrylate) and PSS have also been prepared via RAFT polymerization, where a poly(furfuryl methacrylate) macro-RAFT agent is used. nih.gov Similarly, a combination of ring-opening polymerization and xanthate-mediated RAFT polymerization has been used to create ionic block copolymers of polycaprolactone (B3415563) and PSS. rsc.org
ATRP: ATRP has been utilized for the surface-initiated grafting of NaSS from cellulose (B213188) nanocrystals. acs.org In this process, an ATRP initiator is first attached to the reducing ends of the cellulose nanocrystals. Subsequently, NaSS is polymerized from these initiator sites in the presence of a copper catalyst (CuBr/2,2′-bipyridyl), resulting in asymmetrically grafted cellulose nanocrystals. acs.org
Table 2: Comparison of Free Radical and Controlled Radical Polymerization of this compound
| Polymerization Technique | Control over Molecular Weight | Polydispersity (Mw/Mn) | Initiator/Catalyst System | Reference |
| Free Radical Polymerization | Poor | Broad | Graphene Oxide | acs.org |
| RAFT Polymerization | Excellent | 1.01 - 1.03 | Graphene Oxide/RAFT Agent | acs.orgornl.govresearchgate.net |
| ATRP | Good | Narrow | CuBr/2,2′-bipyridyl | acs.org |
Electroinitiated Polymerization Mechanisms
Electroinitiated polymerization offers an alternative route to synthesize PSSNa. This method involves the direct electrochemical oxidation or reduction of the monomer at an electrode surface to generate radical species that initiate polymerization.
Studies have shown that NaSS can undergo electroinitiated polymerization in dimethylformamide (DMF). mdpi.comresearchgate.netresearchgate.net The polymerization occurs close to the electrode surface, leading to the formation of a polymeric film. mdpi.comresearchgate.netresearchgate.netsciprofiles.com The presence of phenolic compounds can influence this process. While phenols can initiate polymerization, they can also act as terminating agents, leading to the formation of lower molecular weight polymers with increased solubility. mdpi.com The addition of NaSS to solutions containing phenols has been observed to suppress the typical deactivation of the electrode surface, suggesting that the polymerization of NaSS effectively coats the electrode and prevents fouling. mdpi.comresearchgate.netresearchgate.netsciprofiles.com
The main pathway for electroinitiated polymerization of NaSS, both alone and in the presence of a phenolic compound, involves the formation of radical cations from the monomer, which then propagate to form the polymer chain. researchgate.net
Precipitation Polymerization Strategies
Precipitation polymerization is a technique where the polymerization is carried out in a solvent in which the monomer is soluble, but the resulting polymer is insoluble. This leads to the precipitation of the polymer as it is formed.
This method has been used to develop poly(styrene-co-4-vinylbenzenesulfonic acid) copolymer nanoparticle ion exchangers. researchgate.net The polymerization process is influenced by several factors, including reaction time, temperature, initiator concentration, solvent polarity, and comonomer composition. researchgate.net Another study utilized distillation-precipitation polymerization to create high surface area zwitterionic polymeric nanoparticles using NaSS as the monomer and N,N′-methylenebis(acrylamide) as a cross-linking agent. figshare.com
A "solubility controlled" free radical polymerization of NaSS in water/DMF solutions has been reported, followed by a fiber precipitation method for polymer extraction and purification. mdpi.com This approach yields a clean homopolymer with relatively low dispersities and high molecular weights, without the need for a controlled atmosphere. mdpi.com
Copolymerization and Grafting Techniques
Copolymerization and grafting are versatile techniques to modify the properties of PSSNa by incorporating other monomer units or attaching PSSNa chains to existing polymer backbones.
Copolymerization with Acrylate (B77674) and Acrylic Acid Monomers
PSSNa can be readily copolymerized with various acrylate and acrylic acid monomers to produce functional copolymers with a range of properties.
For instance, copolymers of NaSS and acrylic acid have been synthesized via free radical polymerization in an aqueous solution using potassium persulfate as the initiator. iafor.org These copolymers have applications as scale inhibitors in industrial cooling water systems. iafor.org The reaction kinetics of the copolymerization of NaSS and acrylamide have been investigated, revealing complex reaction behavior with two distinct rate regimes. researchgate.netresearchgate.net
Graft copolymerization of NaSS onto sodium alginate has been achieved through free radical polymerization, in conjunction with acrylic acid, to create a superabsorbent hydrogel nanocomposite. Similarly, NaSS has been graft copolymerized onto carboxymethyl cellulose using a persulfate initiator in an aqueous medium. ijacskros.comresearchgate.netresearchgate.net The grafting parameters, such as monomer and initiator concentration, temperature, and reaction time, significantly influence the grafting efficiency and the properties of the resulting copolymer. researchgate.netresearchgate.net
Furthermore, proton-conductive polyacrylate membranes have been developed through UV-initiated copolymerization of acrylonitrile, NaSS, and acrylic acid. lmaleidykla.lt
Graft Copolymerization onto Carbohydrate Polymers (e.g., Sodium Alginate, Carboxymethyl Cellulose)
Graft copolymerization of this compound (SVBS) onto carbohydrate polymers is a widely employed method to impart new functionalities, such as ion-exchange capacity and enhanced hydrophilicity, to these natural macromolecules. This process typically involves the use of free-radical polymerization techniques.
In a representative approach, sodium alginate (SA), a naturally occurring polysaccharide, has been functionalized by grafting SVBS onto its backbone. mdpi.com This is achieved through a free-radical polymerization process initiated by species like ceric ammonium nitrate (B79036) (CAN) or ammonium persulfate (APS). mdpi.com The grafting of SVBS onto SA results in the formation of SA-g-SVBS copolymers. mdpi.com Research has shown that the maximum grafting and grafting efficiency for SA-g-SVBS can reach 84.38% and 65.44%, respectively, under optimized conditions, which include a reaction temperature of 60 °C, an SVBS concentration of 3.5 mmol, an APS concentration of 0.036 mmol, and a reaction time of 120 minutes. mdpi.com Similarly, hydrogel composites of sodium alginate-g-(polyacrylicacid-co-Sodium 4-vinylbenzenesulfonate)/zinc oxide have been synthesized, demonstrating the versatility of this grafting approach.
Carboxymethyl cellulose (CMC), another cellulose derivative, has also been a substrate for graft copolymerization with SVBS. ijacskros.comresearchgate.net The process utilizes initiators like ammonium persulfate (APS) and potassium persulfate (KPS) in an aqueous medium. ijacskros.com The effects of various reaction parameters, including monomer concentration, initiator concentration, temperature, and reaction time, on the grafting process have been systematically investigated. ijacskros.comresearchgate.net For instance, in the grafting of SVBS onto CMC using KPS as an initiator, the percentage of grafting (%G) and grafting efficiency (%GE) were found to reach maximum values of 94.24% and 85.27%, respectively, at an SVBS concentration of 3.0 mmol. ijacskros.com
The site-specific grafting of polymers onto cellulose nanocrystals (CNCs) represents a more advanced approach. Researchers have developed methods for the preferential growth of polymer chains from the ends of CNCs, leading to the formation of "patchy" nanocrystals. upc.edu This has been achieved by polymerizing monomers like this compound from initiator-modified CNCs via surface-initiated atom transfer radical polymerization (SI-ATRP). nih.gov This technique allows for precise control over the location of the grafted polymer chains, opening up possibilities for creating complex, hierarchical structures. nih.gov
Grafting onto Carbon-Based Materials (e.g., Graphene Oxide, Carbon Black)
The functionalization of carbon-based materials with poly(this compound) (PSVBS) through graft copolymerization has been explored to enhance their dispersibility in aqueous media and to introduce ionic functionalities. Graphene oxide (GO) has emerged as a particularly interesting substrate in this context.
A notable finding is that GO itself can act as a radical initiator for the polymerization of this compound, eliminating the need for an external initiator. acs.orgornl.gov This intrinsic initiating ability of GO has been utilized for both free radical and controlled radical polymerization of SVBS. acs.orgornl.gov In the absence of a conventional initiator, the polymerization is believed to be a thermally induced autopolymerization, with the presence of GO significantly increasing the polymer yield compared to control reactions without GO. acs.org
Reversible addition-fragmentation chain transfer (RAFT) polymerization has been successfully employed to graft PSVBS from the surface of GO. acs.orgresearchgate.net This method allows for the synthesis of PSVBS-grafted GO composites with controlled molecular weights and narrow polydispersity, typically ranging from 1.01 to 1.03. acs.orgornl.gov The amount of grafted polymer can be substantial, with one study reporting a graft amount of up to 7 wt% after 40 hours of reaction. researchgate.net
Atom transfer radical polymerization (ATRP) is another powerful technique for grafting PSVBS onto carbon materials. In one approach, GO is first functionalized with an ATRP initiator, and then SVBS monomers are polymerized from the surface. researchgate.net This method has been shown to yield a higher amount of grafted polymer (31 wt%) compared to free radical polymerization (FRP) under similar conditions (22.5 wt%). researchgate.net The thickness of the grafted polymer layer on the GO sheets was also found to be greater with ATRP (6 nm) than with FRP (2.1 nm), as measured by atomic force microscopy. researchgate.net
Beyond graphene oxide, other carbon materials like carbon spheres have also been modified with PSVBS. nih.gov In a typical "grafting from" approach, an azo initiator is first immobilized on the surface of the carbon spheres. Subsequently, SVBS monomers are polymerized from the surface, resulting in the formation of anionic spherical polyelectrolyte brushes with a core-shell structure. nih.gov
Grafting onto Polymeric Substrates (e.g., Polyurethane, Poly(vinylidene fluoride), Cellulose Acetate)
Grafting this compound (SVBS) onto various polymeric substrates is a key strategy for modifying their surface properties, in particular to enhance hydrophilicity, introduce ion-exchange capabilities, and improve biocompatibility.
A notable example is the grafting of SVBS onto dehydrofluorinated poly(vinylidene fluoride) (PVDF). This process results in a poly(vinylidene fluoride)-graft-poly(this compound) copolymer (PVDF-g-PSVBS). The introduction of the sulfonate groups from SVBS significantly alters the properties of the PVDF membrane.
Cellulose acetate (B1210297), a derivative of the natural polymer cellulose, has also been used as a substrate for graft copolymerization. While specific examples with SVBS are less detailed in the provided context, the general principles of grafting onto cellulose-based materials are well-established.
The overarching goal of grafting SVBS onto these polymeric substrates is to create new materials with tailored properties that are not achievable with the individual homopolymers. The covalent bonding of the PSVBS chains to the substrate polymer ensures the permanence of the modification.
Design of Block Copolymers
Block copolymers containing poly(this compound) (PSVBS) segments are synthesized to combine the properties of the anionic, hydrophilic PSVBS block with those of another polymer block, which can be neutral, hydrophobic, or cationic. This design allows for the creation of amphiphilic or double-hydrophilic macromolecules that can self-assemble into various nanostructures in solution.
Reversible addition-fragmentation chain transfer (RAFT) polymerization is a prevalent and effective method for synthesizing well-defined block copolymers of SVBS. nih.govrsc.orgnih.govacs.org For instance, poly(ethylene glycol)-block-poly(sodium 4-styrenesulfonate) (PEG-b-PSVBS) copolymers have been prepared via RAFT polymerization. nih.govacs.org In this process, a PEG-based macro-chain transfer agent (PEG-CTA) is used to initiate the polymerization of SVBS, resulting in block copolymers with narrow molecular weight distributions (polydispersity index ≤ 1.21). nih.govacs.org
Another example involves the synthesis of amphiphilic diblock copolymers of poly(furfuryl methacrylate) (PFMA) with either cationic poly(2-(methacryloyloxy)ethyltrimethyl ammonium chloride) (PFMA-b-PMTAC) or anionic PSVBS (PFMA-b-PSVBS). nih.gov These were also prepared using RAFT polymerization with a PFMA macro-RAFT agent. nih.gov Similarly, block copolymers of polycaprolactone (PCL) with PSVBS (PCL-b-PSVBS) have been synthesized through a combination of ring-opening polymerization (ROP) of ε-caprolactone and xanthate-mediated RAFT polymerization of SVBS. rsc.org
The direct synthesis of hydrophilic block copolymers in aqueous solution via RAFT has also been demonstrated. acs.org A dithioester-capped PSVBS homopolymer can act as a macro-chain transfer agent for the polymerization of a second monomer, such as sodium 4-vinylbenzoate, to form a diblock copolymer directly in water. acs.org
These block copolymers exhibit interesting solution behaviors, such as the formation of micelles. For example, PCL-b-PSVBS forms micelles in a mixture of dimethylformamide and water. rsc.org The combination of different polymer blocks allows for the creation of functional materials, such as self-healable and fluorescent hydrogels, by incorporating these block copolymers into a polyacrylamide network. rsc.org
Optimization of Polymerization Conditions
The synthesis of poly(this compound) and its copolymers is highly dependent on the reaction conditions. Optimizing these parameters is crucial for controlling the polymer's molecular weight, polydispersity, and, in the case of graft copolymers, the grafting efficiency.
Influence of Initiator Concentration and Type
The concentration and type of initiator play a critical role in the free-radical polymerization of this compound (SVBS). In the graft copolymerization of SVBS onto carboxymethyl cellulose (CMC), the initiator concentration significantly affects the percentage of grafting. ijacskros.comresearchgate.net For instance, when using potassium persulfate (KPS) as an initiator, the grafting percentage increases with initiator concentration up to an optimal point, after which it may decrease. researchgate.net This decrease can be attributed to an increased rate of termination reactions at higher initiator concentrations.
The type of initiator also influences the polymerization process. Common initiators for the aqueous polymerization of SVBS and its grafting onto substrates like sodium alginate and CMC include ammonium persulfate (APS) and potassium persulfate (KPS). mdpi.comijacskros.com In some systems, ceric ammonium nitrate (CAN) has also been used. mdpi.com For controlled radical polymerization techniques like RAFT, a thermal initiator such as 4,4'-azobis(4-cyanovaleric acid) (ACVA) is often used in conjunction with a chain transfer agent. nih.govacs.org
A unique case is the use of graphene oxide (GO) as a radical initiator for SVBS polymerization. acs.orgornl.gov This eliminates the need for a conventional chemical initiator. The polymerization in this case is believed to be initiated by radicals generated on the GO surface. acs.org
The following table summarizes the effect of initiator concentration on the grafting of SVBS onto CMC using KPS as an initiator.
Effects of Monomer Concentration and Ratio
The concentration of the this compound (SVBS) monomer is a key factor influencing the outcome of its polymerization, particularly in graft copolymerization. Studies on grafting SVBS onto carboxymethyl cellulose (CMC) have shown that the percentage of grafting generally increases with an increase in the monomer concentration up to a certain point. ijacskros.comresearchgate.net For example, with potassium persulfate as the initiator, the percentage of grafting (%G) and grafting efficiency (%GE) for CMC-g-SVBS reached maximum values of 94.24% and 85.27%, respectively, at an SVBS concentration of 3.0 mmol. ijacskros.com A further increase in monomer concentration can sometimes lead to a decrease in grafting efficiency due to the increased likelihood of homopolymerization of SVBS in the solution. ijacskros.com
The table below illustrates the effect of SVBS monomer concentration on the grafting parameters for the graft copolymerization onto CMC.
Role of Reaction Temperature and Time
The reaction temperature and duration are critical parameters in the synthesis of poly(this compound) (PSSNa) and its copolymers, significantly influencing polymerization rates, molecular weight, and grafting efficiency. The specific conditions are often tailored to the polymerization method, initiator, and the desired properties of the final polymer.
In the free-radical graft copolymerization of this compound (SVBS) onto carboxymethyl cellulose (CMC), the reaction temperature plays a crucial role. researchgate.netijacskros.com Studies have shown that as the temperature increases from 50°C to 65°C, the percentage of grafting (%G) is significantly enhanced. researchgate.netijacskros.com This is attributed to the increased rate of decomposition of the initiator (like potassium persulfate or ammonium persulfate), which generates more free radicals, and enhances the rate of initiation and propagation of the graft reaction. ijacskros.com However, a further increase in temperature beyond this optimum can lead to a reduction in %G. researchgate.netijacskros.com This decrease is caused by rapid collisions between the components, which may increase the rate of termination reactions and favor the formation of homopolymers instead of the desired graft copolymer. researchgate.netijacskros.com
The reaction time also directly affects the grafting parameters. For the same CMC-g-SVBS system, the percentage of grafting increases with time, reaching an optimal point before potentially declining. researchgate.net For instance, one study identified 150 minutes as an effective reaction time at 65°C. researchgate.net
In Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, a controlled radical polymerization technique, the temperature and time are carefully selected to achieve well-defined polymers. For the synthesis of poly(ethylene glycol)-block-poly(this compound) (PEG-b-PSSNa) copolymers, a typical condition involves carrying out the polymerization at 70°C for 5 hours. nih.govacs.org Similarly, in the RAFT polymerization of dimethylacrylamide (DMA) in aqueous solutions, reaction rates show an expected increase as the temperature is raised from 60°C to 70°C and 80°C. google.com In another example, the RAFT polymerization of 4-vinylbenzenesulfonyl fluoride (B91410) was conducted at 60°C for 24 hours. chemrxiv.org
For the free radical polymerization of sodium 4-styrenesulfonate (NaSS) in a water/N,N-dimethylformamide solution using benzoyl peroxide as an initiator, a two-step temperature process has been employed. mdpi.com A pre-polymerization step is conducted at 90°C, followed by a 16-hour polymerization period at 105°C to ensure high conversion. mdpi.com The initial, lower temperature prevents rapid decomposition of the initiator and potential boiling of the water. mdpi.com
Copolymerization of NaSS with acrylic acid has been performed at 70°C for 3 hours to synthesize a scale inhibitor. iafor.org In the synthesis of anionic spherical polyelectrolyte brushes, polymerization of this compound from an initiator-immobilized core was carried out at 60°C for 6 hours. mdpi.com It has also been noted that for preparing consistent and homogeneous membranes from poly(vinylidene fluoride)-graft-poly(this compound) (PVDF-g-PSSVBS), the annealing temperature should be kept below 60°C.
Table 1: Influence of Temperature and Time on PSSNa Synthesis
| Polymerization Method | Comonomer(s) (if any) | Temperature (°C) | Time | Key Findings/Observations | Reference |
|---|---|---|---|---|---|
| Graft Copolymerization | Carboxymethyl cellulose | 50-70 | 150 min | Grafting percentage increases up to 65°C, then decreases. | researchgate.netijacskros.com |
| Free Radical Polymerization | Acrylic acid | 70 | 3 hr | Successful synthesis of PAA-co-NaSS copolymer. | iafor.org |
| RAFT Polymerization | Poly(ethylene glycol) | 70 | 5 hr | Synthesis of well-defined PEG-b-PSSNa copolymers. | nih.govacs.org |
| RAFT Polymerization | Dimethylacrylamide | 60, 70, 80 | Up to 9.5 hr | Polymerization rates increased with increasing temperature. | google.com |
| Free Radical Polymerization | None | 90 then 105 | 17-22 hr | Two-step temperature process to control initiator decomposition and achieve high conversion. | mdpi.com |
| Surface-Initiated Polymerization | None (from azo initiator-immobilized Carbon Spheres) | 60 | 6 hr | Synthesis of anionic spherical polyelectrolyte brushes. | mdpi.com |
Impact of Solvent Systems
The choice of solvent system is a determining factor in the synthesis of poly(this compound) and its copolymers, affecting monomer and polymer solubility, polymerization kinetics, and the properties of the resulting material. Due to the ionic nature of the sulfonate group, aqueous systems are commonly employed, but organic solvents and mixed solvent systems are also utilized depending on the specific polymerization technique and the hydrophobicity of comonomers.
Water is a prevalent solvent for the polymerization of this compound, particularly in free-radical and controlled radical polymerization methods. nih.govacs.orgiafor.orgmdpi.comresearchgate.net For instance, the RAFT polymerization of this compound to form block copolymers with poly(ethylene glycol) is effectively carried out in water. nih.govacs.org Similarly, the free-radical copolymerization of NaSS with acrylamide to form polyelectrolytes is conducted in deionized water. mdpi.com The use of an aqueous medium is advantageous for its low cost and environmental friendliness. researchgate.net
However, the polarity of the solvent can have significant effects. acs.org In some cases, organic solvents are necessary or preferred. Dimethyl sulfoxide (B87167) (DMSO) has been used as a solvent for the synthesis of anionic spherical polyelectrolyte brushes by polymerizing this compound from an initiator-modified carbon sphere. mdpi.com N,N-dimethylformamide (DMF) is another common organic solvent. It has been used for the RAFT polymerization of 4-vinylbenzenesulfonyl fluoride (a precursor to sulfonate-containing polymers) and in studies of the electrochemical polymerization of phenols in the presence of this compound. chemrxiv.orgmdpi.com
Mixed solvent systems are often employed to balance the solubility of different monomers and initiators and to control polymerization kinetics. A combination of water and N,N-dimethylformamide (DMF) was used for the inexpensive free radical polymerization of sodium 4-styrenesulfonate. mdpi.com In this system, the ratio of water to DMF influenced the point at which the polymer precipitated from the solution during polymerization. mdpi.com In another study, the RAFT polymerization of pentafluorophenyl 4-vinylbenzene sulfonate (PFPVS), an activated ester monomer, was investigated in THF. sci-hub.se For the synthesis of block copolymers via RAFT, a 0.1 M NaNO₃ aqueous solution containing 20% v/v acetonitrile (B52724) was used as an eluent for gel permeation chromatography (GPC) analysis, highlighting the use of mixed systems in polymer characterization. nih.gov
The choice of solvent also plays a role in subsequent modification reactions. For example, post-polymerization modification of a poly(4-vinylbenzenesulfonyl fluoride) polymer with various amines was carried out in DMSO. chemrxiv.org
Table 2: Solvent Systems Used in PSSNa Synthesis
| Polymerization Method | Solvent(s) | Monomer(s) | Reference |
|---|---|---|---|
| Free Radical Copolymerization | Distilled Water | This compound, Acrylic acid | iafor.org |
| Free Radical Copolymerization | Deionized Water | This compound, Acrylamide | mdpi.com |
| Surface-Initiated Polymerization | Dimethyl sulfoxide (DMSO) | This compound | mdpi.com |
| RAFT Polymerization | Water | This compound, PEG-CTA | nih.govacs.org |
| RAFT Polymerization | N,N-dimethylformamide (DMF) | 4-vinylbenzene sulfonyl fluoride | chemrxiv.org |
| Electrochemical Polymerization Study | N,N-dimethylformamide (DMF) | Phenol, this compound | mdpi.com |
| RAFT Polymerization | Tetrahydrofuran (THF) | Pentafluorophenyl 4-vinylbenzene sulfonate | sci-hub.se |
| Free Radical Polymerization | Water/N,N-dimethylformamide (DMF) | Sodium 4-styrenesulfonate | mdpi.com |
Advanced Characterization of Poly Sodium 4 Vinylbenzenesulfonate and Derived Materials
Spectroscopic Analysis of Polymeric Structures
Spectroscopic techniques are indispensable for confirming the successful polymerization of sodium 4-vinylbenzenesulfonate and for characterizing the intricate structures of the resulting polymers and copolymers.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
In the ¹H NMR spectrum of copolymers containing this compound, the aromatic protons typically appear as doublets around 7.5 ppm and 6.74 ppm. rsc.org The vinyl group protons of the monomer, which are consumed during polymerization, are observed at approximately 5.85 and 5.28 ppm. rsc.org The disappearance of these vinyl proton signals and the appearance of broad signals corresponding to the polymer backbone are clear indicators of successful polymerization. For instance, in copolymers of poly(furfuryl methacrylate) and poly(this compound), ¹H NMR analysis confirms the formation of the block copolymer structure. nih.gov Similarly, the synthesis of copolymers with acrylic acid has been confirmed using ¹H NMR. iafor.org
¹³C NMR spectroscopy provides complementary information about the carbon skeleton of the polymer. The aromatic carbons of the vinylbenzenesulfonate unit give rise to signals between 110 and 150 ppm. rsc.org Specifically, the carbons in the benzene (B151609) ring are found at approximately 128 and 138 ppm, while the vinyl carbon attached to the aromatic ring appears around 143 ppm. rsc.org The terminal carbon of the vinyl group is shifted downfield to about 50 ppm. rsc.org The successful synthesis of a sodium 4-styrenesulfonyl(trifluoromethanesulfonyl)imide-based monomer was verified by assigning the signals in the ¹³C NMR spectrum, including the quaternary carbons in the aromatic ring and the carbons of the vinyl group. rsc.org
Table 1: Characteristic ¹H and ¹³C NMR Chemical Shifts for this compound Monomer and its Polymer
| Nucleus | Functional Group | Monomer Chemical Shift (ppm) | Polymer Chemical Shift (ppm) | Reference |
| ¹H | Aromatic Protons | ~7.5 (d), ~6.74 (dd) | Broad signals in aromatic region | rsc.org |
| ¹H | Vinyl Protons | ~5.85 (d), ~5.28 (d) | Absent | rsc.org |
| ¹³C | Aromatic Carbons | ~128, ~138 | Broad signals in aromatic region | rsc.org |
| ¹³C | Vinyl Carbon (-CH=) | ~143 | Incorporated into polymer backbone | rsc.org |
| ¹³C | Vinyl Carbon (=CH₂) | ~115 | Incorporated into polymer backbone | rsc.org |
| d: doublet, dd: doublet of doublets |
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FTIR) spectroscopy is a fundamental technique for identifying the functional groups present in poly(this compound) and its derivatives, thereby confirming polymerization and subsequent modifications.
The FTIR spectrum of PSS is characterized by several key absorption bands. The symmetric and antisymmetric stretching vibrations of the sulfonate group (SO₃⁻) are typically observed around 1034 cm⁻¹ and 1072 cm⁻¹, respectively. The C-S stretching vibration appears at approximately 664 cm⁻¹. researchgate.net Aromatic C-H out-of-plane bending is seen at about 836 cm⁻¹. researchgate.net In copolymers, the presence of these characteristic PSS bands alongside bands from the comonomer confirms the formation of the copolymer. nih.govresearchgate.net For example, in hydrogels made from this compound and [2-(Methacryloyloxy)ethyl]trimethylammonium chloride, FTIR is used to characterize the final product. researchgate.net
The polymerization process can be monitored by the disappearance of the vinyl C=C stretching vibration, which is present in the monomer. ias.ac.in In a study on copolymers of acrylic acid and this compound, the peak at 1714 cm⁻¹ corresponding to the C=O stretching of acrylic acid was clearly visible, while the C=C stretching peaks of the monomers were absent, indicating their incorporation into the polymer backbone. iafor.org Similarly, in the synthesis of amphiphilic diblock copolymers, FTIR analysis was used alongside ¹H NMR to confirm the formation of the desired block copolymer. nih.gov
Table 2: Key FTIR Absorption Bands for Poly(this compound)
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Reference |
| ~1072 | Antisymmetric Stretching | Sulfonate (SO₃⁻) | researchgate.net |
| ~1034 | Symmetric Stretching | Sulfonate (SO₃⁻) | researchgate.net |
| ~836 | Out-of-plane Bending | Aromatic C-H | researchgate.net |
| ~664 | Stretching | C-S | researchgate.net |
Raman Spectroscopy in Polymer Characterization
Raman spectroscopy offers a complementary vibrational spectroscopy technique to FTIR for the characterization of poly(this compound). It is particularly useful for studying the polymerization process and the structure of composite materials.
In the Raman spectrum of the this compound monomer, a distinct band around 1630 cm⁻¹ is attributed to the polymerizable vinyl C=C bond. rsc.org The disappearance or significant reduction in the intensity of this band after polymerization provides clear evidence of the reaction's success. rsc.org Studies on copolymers of vinyl acetate (B1210297) and this compound have utilized Raman spectroscopy, in conjunction with FTIR and NMR, to confirm the chemical structure of the resulting copolymers. tandfonline.comtandfonline.com Furthermore, Raman spectroscopy has been employed to characterize poly(this compound) grafted onto graphene oxide, demonstrating its utility in analyzing complex composite materials. researchgate.netresearchgate.net
UV-Visible Spectroscopy Applications
UV-Visible (UV-Vis) spectroscopy is primarily used to study the electronic transitions in molecules and can be applied to monitor the polymerization of this compound and characterize the resulting polymers.
The polymerization of acrylic acid with this compound has been monitored using UV-Vis spectroscopy. iafor.org In these copolymers, the absorption peak at 210 nm, characteristic of poly(acrylic acid), shifts to 225 nm, which corresponds to the overlap of the carboxylic and benzene ring absorptions. iafor.org The intensity of the peaks at 225 nm and 256 nm increases with a higher content of this compound, and a linear relationship between the intensity and concentration can be established. iafor.org UV-Vis spectroscopy has also been used to characterize copolymers of vinyl acetate and this compound. tandfonline.com
Thermal and Morphological Investigations
Understanding the thermal stability and decomposition behavior of poly(this compound) is crucial for its application in various fields.
Thermogravimetric Analysis (TGA) for Thermal Stability
Thermogravimetric Analysis (TGA) is a key technique for evaluating the thermal stability of poly(this compound) and its derivatives by measuring the change in mass as a function of temperature.
TGA studies have shown that poly(this compound) is generally thermally stable up to relatively high temperatures. For instance, some studies report that the polymer is stable up to 250°C. sci-hub.se In copolymers of vinyl acetate and this compound, the thermal stability was found to be intermediate between that of the corresponding homopolymers. tandfonline.comtandfonline.com In poly(acrylonitrile-co-sodium styrene (B11656) sulfonate) hydrogels, a degradation step beginning around 480°C and ending near 600°C is attributed to the pyrolysis of the sulfonate groups. researchgate.net The thermal stability of PSS has also been investigated in composites with materials like graphene oxide and in various copolymer systems. researchgate.netresearchgate.net For example, TGA was used to characterize amphoteric hydrogels synthesized from this compound and [2-(Methacryloyloxy)ethyl]trimethylammonium chloride. researchgate.net
Table 3: Thermal Decomposition Data for Poly(this compound) and Related Copolymers from TGA
| Polymer System | Decomposition Onset/Range (°C) | Attributed to | Reference |
| Poly(pentafluorophenyl 4-vinylbenzene sulfonate) | Stable up to 250°C, decomposition starts around 300°C | Polymer backbone | sci-hub.se |
| Poly(vinyl acetate-co-sodium 4-vinylbenzenesulfonate) | Intermediate between homopolymers | Polymer backbone | tandfonline.comtandfonline.com |
| Poly(acrylonitrile-co-sodium styrene sulfonate) | 480 - 600°C | Pyrolysis of sulfonate groups | researchgate.net |
Differential Scanning Calorimetry (DSC) for Thermal Transitions
Differential Scanning Calorimetry (DSC) is a fundamental thermoanalytical technique used to investigate the thermal transitions of poly(this compound) (PSS) and its composite materials. By measuring the difference in heat flow required to increase the temperature of a sample and a reference, DSC can identify transitions such as glass transition temperature (Tg), melting (Tm), and crystallization (Tc).
For PSS and its derivatives, DSC studies often reveal complex thermal behaviors influenced by factors like hydration, ionic interactions, and the presence of other components in composites. In analyses of PEDOT:PSS films, a well-defined glass transition temperature is often not observed, a phenomenon attributed to the strong ionic interactions between the conductive PEDOT and the PSS polyanion. researchgate.netresearchgate.net However, an endothermic peak is frequently detected around 110-120°C during the first heating scan, which is associated with the release of bound water molecules rather than a true melting of the polymer crystals. researchgate.netresearchgate.net A second heating scan typically shows the disappearance of this peak, confirming its origin as a water-related event. researchgate.net
The glass transition temperature of PSS is highly dependent on its hydration level. For polyelectrolyte complexes (PECs) containing PSS, such as those with poly(diallyldimethylammonium) (PDADMA), the Tg has been observed to decrease significantly with increasing water content. aalto.fi For instance, the Tg of a PDADMA-PSS PEC was found to decrease from 384 K to 318 K as hydration increased. aalto.fi However, for the PSS homopolymer itself, the Tg is often not detectable by standard DSC methods. acs.org
In composite materials, the thermal properties are a function of the constituent parts. For example, in PEDOT:PSS samples modified with ethylene (B1197577) glycol (EG), good thermal stability is observed up to about 270°C. researchgate.net Thermogravimetric analysis (TGA), often used in conjunction with DSC, shows that significant weight loss for PEDOT:PSS begins around 250-270°C, primarily due to the fragmentation of the PSS sulfonate group. researchgate.net
Table 1: Thermal Transitions of PSS and Derived Materials Measured by DSC
| Material | Transition Observed | Temperature (°C) | Notes | Source |
| PEDOT:PSS Film | Endothermic Peak (1st scan) | ~110 | Attributed to melting of crystals/water release. No distinct Tg. | researchgate.net |
| PEDOT/PSS Film | Broad Endothermic Peak | < 120 | Associated with the release of water. No well-defined Tg. | researchgate.net |
| PDADMA-PSS Complex | Glass Transition (Tg) | 45 to 111 | Tg decreases with increasing hydration (from 384K to 318K). | aalto.fi |
| PSS Homopolymer | Glass Transition (Tg) | Not Detectable | Tg is often not observed via DSC for the pure homopolymer. | acs.org |
| PEDOT:PSS/EG | Thermal Stability | Up to ~270 | Onset of significant weight loss due to PSS fragmentation. | researchgate.net |
Electron Microscopy (SEM, TEM) for Surface Morphology and Nanostructure
Electron microscopy, encompassing both Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), provides high-resolution visualization of the surface topography and internal nanostructure of materials containing poly(this compound). These techniques are crucial for understanding how PSS incorporates into composites and influences the final material architecture.
Transmission Electron Microscopy (TEM) operates by passing a beam of electrons through an ultrathin specimen. nih.gov The transmitted electrons are then focused to form an image, providing detailed information about the internal structure, size, and dispersion of nanoscale components. youtube.com TEM analysis of PSS-coated gold (Au) nanotubes has revealed uniform, hollow nanostructures with wall thicknesses of approximately 6 nm. researchgate.net In studies of V2O5 hydrogels intercalated with PEDOT:PSS, TEM images have shown an unprecedented interlayer distance of 2.2 nm, although it is noted that the high vacuum conditions of TEM might alter the sample by removing some water and polymer molecules from the V2O5 interlayer. osti.gov
Together, SEM and TEM offer a comprehensive view of PSS-derived materials. For example, in studies of Ti3C2Tx/MoO3-x/PEDOT:PSS films, both techniques were employed to characterize the morphology and microstructure, confirming a well-dispersed and densely packed arrangement. researchgate.netrsc.org
X-ray Diffraction (XRD) for Crystalline Structure and Intercalation
X-ray Diffraction (XRD) is an indispensable analytical tool for probing the crystalline structure of poly(this compound) materials. It is particularly powerful for studying the arrangement of polymer chains and for quantifying changes in interlayer spacing when PSS is intercalated into layered host materials.
The principle of XRD is based on the constructive interference of monochromatic X-rays and a crystalline sample. The X-rays are diffracted by the crystal lattice planes, and the angles of diffraction are used to calculate the d-spacing (inter-planar distance) via Bragg's Law. This provides information on the crystal structure, phase, and degree of crystallinity.
A primary application of XRD in PSS research is the characterization of intercalation compounds. When PSS is inserted into the galleries of layered materials like graphene oxide (GO) or layered double hydroxides (LDHs), the interlayer distance increases. This expansion is directly observable in the XRD pattern as a shift of the characteristic diffraction peak (typically the (00l) reflection) to a lower 2θ angle.
Graphene Oxide (GO): Studies have used XRD to quantitatively confirm the intercalation of PSS into GO films, observing a change in the interlayer distance. pusan.ac.kr
Layered Double Hydroxides (LDHs): The successful intercalation of PSS into the galleries of Ni-Al-LDH has been verified by XRD, with the resulting material showing an interlayer spacing of 1.92 nm. sciengine.com In-situ high-temperature XRD has further revealed that the polymerization of the intercalated vinylbenzenesulfonate monomer occurs at a lower temperature within the LDH galleries compared to the bulk monomer, suggesting the layered structure acts as a "molecular reactor".
Vanadium Oxide (V2O5): In V2O5-PEDOT:PSS composites, synchrotron XRD has been used to demonstrate a significant expansion of the interlayer spacing to 2.2 nm. osti.gov In-situ XRD during electrochemical cycling allows for the dynamic observation of structural changes, showing how the d-spacing of different crystal planes evolves as ions are inserted and removed. osti.gov
Polymer Composites: In PEDOT:PSS materials, a reflection peak at a 2θ value of approximately 14.8° has been identified as evidence of PSS incorporation into the material's structure. researchgate.net
Table 2: XRD Findings for PSS Intercalation in Layered Materials
| Host Material | Intercalated Species | Key XRD Finding | Interlayer Spacing | Source |
| Graphene Oxide (GO) | PSS | Increased interlayer distance | Not specified | pusan.ac.kr |
| Ni-Al Layered Double Hydroxide (LDH) | PSS | Successful intercalation | 1.92 nm | sciengine.com |
| V2O5 Hydrogel | PEDOT:PSS | Significant interlayer expansion | 2.2 nm | osti.gov |
| PEDOT Composite | PSS | Characteristic reflection peak | N/A (2θ = 14.8°) | researchgate.net |
Molecular Weight and Polydispersity Analysis
Gel Permeation Chromatography (GPC) for Molecular Weight Distribution
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard and most widely used method for determining the molecular weight distribution of polymers like poly(this compound). shimadzu.de The technique separates molecules based on their hydrodynamic volume in solution. Larger molecules elute first from the chromatography column, while smaller molecules take a longer path through the porous gel and elute later. shimadzu.de
By calibrating the system with a series of well-characterized polymer standards (often narrow PSS standards), a calibration curve plotting the logarithm of molecular weight against elution time can be created. shimadzu.delcms.cz This allows for the determination of several key parameters for an unknown sample:
Number-average molecular weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.
Weight-average molecular weight (Mw): An average that gives more weight to heavier molecules.
Peak molecular weight (Mp): The molecular weight at the highest point of the elution peak.
Polydispersity Index (PDI): The ratio of Mw/Mn, which indicates the breadth of the molecular weight distribution. A PDI of 1.0 signifies a perfectly monodisperse polymer where all chains have the same length.
For the analysis of the strongly anionic PSS, specific GPC conditions are required to prevent unwanted interactions with the column material. Aqueous mobile phases, often containing salts like disodium (B8443419) hydrogen phosphate, are used with specialized columns (e.g., Agilent MCX) to ensure a robust and reliable interaction-free separation. lcms.cz The analysis yields an elugram (chromatogram) from which the molecular weight distribution can be calculated. lcms.cz PSS standards for GPC calibration are available across a wide range of molecular weights and are themselves extensively characterized by various analytical methods. anchemplus.pl
Control of Polydispersity in Polymerization
The polydispersity index (PDI) is a critical parameter that defines the uniformity of polymer chain lengths, which in turn influences the physical and chemical properties of the final material. For poly(this compound), significant research has focused on controlling PDI through various polymerization techniques.
Free Radical Polymerization: Conventional free radical polymerization, while often inexpensive and straightforward, typically yields polymers with broad molecular weight distributions (high PDI). However, recent studies have shown that by using specific solvent systems, the PDI can be significantly reduced. For instance, the free radical polymerization of sodium 4-styrenesulfonate in a water/N,N-dimethylformamide (DMF) mixture using benzoyl peroxide as an initiator has achieved PDI values as low as 1.15. mdpi.com This "solubility controlled" behavior is attributed to the thermodynamic limiting solubility of the polymer, offering a pseudo-controlled synthesis without the need for expensive reagents. mdpi.com
Controlled Radical Polymerization (CRP): To achieve more precise control over molecular weight and obtain narrow distributions, controlled or "living" radical polymerization techniques are employed. These methods, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, are widely used for this compound and its derivatives.
ATRP: The ATRP of sodium 4-styrenesulfonate in a 1:1 water/methanol (B129727) mixture has been shown to be well-controlled, producing polymers with PDIs as low as 1.26. researchgate.net
RAFT: RAFT polymerization is particularly effective for producing PSS with a controlled molecular weight and a very narrow polydispersity. researchgate.netmdpi.com For example, RAFT polymerization of a pentafluorophenyl 4-vinylbenzene sulfonate monomer resulted in polymers with PDIs around 1.20-1.31. sci-hub.se This technique allows for the synthesis of well-defined homopolymers and block copolymers. sci-hub.se
Table 3: Comparison of Polydispersity in PSS Synthesis via Different Methods
| Polymerization Method | Key Conditions/Reagents | Achieved PDI (Mw/Mn) | Source |
| Free Radical Polymerization | Benzoyl peroxide in water/DMF | 1.15 - 1.85 | mdpi.com |
| Atom Transfer Radical Polymerization (ATRP) | 1:1 water/methanol mixture | As low as 1.26 | researchgate.net |
| Reversible Addition-Fragmentation chain-Transfer (RAFT) | Various CTAs | 1.20 - 1.31 | researchgate.netsci-hub.se |
Electrokinetic and Transport Phenomena Studies
Electrokinetic and transport phenomena in poly(this compound)-based materials are of paramount importance, particularly for applications in membranes, sensors, and ion-exchange systems. These studies investigate the movement of ions and fluids relative to the charged PSS polymer surface.
The fundamental concept governing these phenomena is the electrical double layer that forms at a charged interface. ugr.es The negatively charged sulfonate groups (-SO₃⁻) on the PSS chains create a surface potential, attracting counter-ions (cations) from the surrounding electrolyte solution. cam.ac.uk The potential at the "plane of shear"—the boundary between the layer of fluid that remains attached to the surface and the mobile bulk fluid—is known as the zeta potential (ζ). cam.ac.ukresearchgate.net This potential is a key parameter that dictates electrophoretic mobility and ion transport behavior.
In the context of PSS-based membranes, these principles are used to design systems with specific transport properties:
Ion Selectivity: The fixed negative charges of PSS impart cation selectivity to membranes. In composite membranes like PSS@UiO-66-NH2/AAO, the incorporation of PSS enhances the transport and selectivity of cations over anions. researchgate.net This property is crucial for applications like nanofiltration and electrodialysis.
Ionic Current Rectification (ICR): Asymmetric PSS-based membranes, where PSS is coated on only one side or as part of a layered structure, can exhibit ICR. This means that the ionic current passing through the membrane depends on the direction of the applied voltage, a phenomenon caused by asymmetries in charge, pore size, and wettability. researchgate.net
Transport Modeling: Theoretical transport models are used to understand and predict the performance of PSS-containing membranes. For example, a 1D transport model has been used to describe the concentration profiles of ions across a membrane coated with a PSS/poly(allylamine hydrochloride) (PAH) multilayer, providing insights into the mechanisms of ion separation. utwente.nlacs.org
Gas Transport: PSS is also used as a support or intermediate layer in membranes for gas separation. Studies on dense palladium membranes supported on porous stainless steel (PSS) for hydrogen separation have shown that hydrogen transport occurs via a solution-diffusion mechanism. nih.gov The selectivity of these membranes for hydrogen over other gases like N₂, He, and CH₄ is a critical performance metric that is influenced by transmembrane pressure and temperature. nih.gov
Studies of these phenomena are essential for optimizing the structure and performance of PSS materials in a wide range of advanced applications, from water purification to energy conversion and storage.
Electrokinetic Response of Polyelectrolyte-Coated Particles
The electrokinetic behavior of particles coated with PSS provides insight into the surface charge and the structure of the polyelectrolyte layer. When particles are coated with PSS, the distribution of charge within the polyelectrolyte layer influences the particle's response to an electric field.
One method to study this is by analyzing the electrophoretic mobility of the coated particles in an alternating electric field. For instance, silica (B1680970) spheres have been coated with PSS through the polymerization of this compound monomers onto the particles. ugr.es The structure of the PSS coating, whether it's a "soft" adsorbed layer or a "grafted" brush-like structure, significantly impacts the electrokinetic response. ugr.es A brush-like PSS coating can enhance the Maxwell-Wagner polarization, leading to an increased AC mobility at frequencies around the MHz range. ugr.es
The zeta potential, or electrokinetic potential, is another key parameter that reflects the surface charge and stability of PSS-coated nanoparticles in suspension. nih.gov For PSS-decorated hollow mesoporous silica (HMS) nanoparticles, the zeta potential was found to be -29.00 ± 0.75 mV at a pH of 7, indicating a moderately stable suspension. nih.gov The pH of the surrounding solution influences the surface charge; in acidic conditions, the protonation of the sulfonate groups can lead to a more positive zeta potential. nih.gov
Studies on porous conductive carbon particles have also utilized PSS coatings. The electrokinetic response, particularly concentration polarization, is visualized using fluorescence microscopy to understand the electrical properties of the system. ugr.es These investigations are complemented by dynamic electrophoretic mobility and dielectric dispersion measurements. ugr.es
Ion Exchange Capacity (IEC) Determination
The ion exchange capacity (IEC) is a measure of the number of active sites available for ion exchange within a material. For PSS-based materials, the sulfonate groups (–SO₃⁻) are the primary sites for cation exchange. The IEC is a crucial parameter for applications such as ion-exchange resins and membranes for desalination and fuel cells.
The IEC of PSS-based materials can be tailored by controlling the amount of the vinylbenzenesulfonate monomer used during polymerization. For example, in the synthesis of an ion-exchange material, the cation-exchange capacity can be reproducibly controlled by varying the amount of this compound added. google.com
A common method for determining IEC is through titration. acs.org The membrane or resin is first equilibrated in a known concentration of an acid (e.g., HCl) to ensure all exchange sites are in the H⁺ form. After rinsing to remove excess acid, the material is immersed in a salt solution (e.g., NaCl), causing the H⁺ ions to be exchanged with Na⁺ ions and released into the solution. The amount of released H⁺ is then quantified by titrating the solution with a standardized base (e.g., NaOH). The IEC is calculated using the following formula:
IEC (meq/g) = (Vb * cb) / md
where Vb is the volume of the base used in the titration, cb is the concentration of the base, and md is the dry mass of the ion-exchange material. acs.org
The table below presents IEC values for various PSS-containing membranes, highlighting the influence of composition and crosslinking on the ion exchange capacity.
| Membrane Composition | Crosslinking Agent | IEC (meq/g) |
| Poly(styrene-co-4-vinylbenzenesulfonic acid) | Divinylbenzene (DVB) | 0.70 - 1.0 |
| Poly(vinylidene fluoride)-graft-poly(sodium 4-vinylbenzene sulfonate) (PVDF-g-PSVBS) | Not specified | Not specified |
| Cross-linked sulfonated polystyrene/polystyrene sulfonate (CSPS/PSS) in PE | Not specified | 1.5 - 1.8 |
Data compiled from multiple sources. sci-hub.se
It has been noted that polymers based on this compound can exhibit higher ion-exchange capacities (4.2–5.0 meq/g) compared to traditional cross-linked polystyrene sulfonates (3.8–4.5 meq/g).
Proton Conductivity Measurements in Membranes
Proton conductivity is a critical property for membranes used in proton exchange membrane fuel cells (PEMFCs). The sulfonic acid groups in PSS facilitate proton transport, making it a valuable component in the development of conductive membranes.
The proton conductivity of PSS-based membranes is typically measured using electrochemical impedance spectroscopy (EIS). The membrane is placed between two electrodes in a controlled temperature and humidity environment. An AC signal of varying frequency is applied, and the resulting impedance is measured. The bulk resistance of the membrane is extracted from the Nyquist plot, and the proton conductivity (σ) is calculated using the formula:
σ (S/cm) = L / (R * A)
where L is the thickness of the membrane, R is the bulk resistance, and A is the cross-sectional area of the membrane.
Composite membranes made from sulfonated poly(ether ether ketone) (SPEEK) and surface-coated poly(this compound)/silicotungstic acid have also been investigated for their proton conductivity. unr.edu Furthermore, graphene oxide modified with PSS has shown very high in-plane proton conductivities, reaching 0.54 S/cm at 30°C and 100% relative humidity. researchgate.net
The table below summarizes the proton conductivity of various PSS-based membranes under different conditions.
| Membrane System | Temperature (°C) | Relative Humidity (%) | Proton Conductivity (S/cm) |
| Polyacrylate/Silica with this compound | 30 | Not specified | 1.17 x 10⁻³ - 2.85 x 10⁻³ |
| Graphene Oxide with Poly(this compound) | 30 | 100 | 0.54 |
| Sulfonated PEEK with Poly(this compound)/Silicotungstic acid | Not specified | Not specified | Not specified |
| Sulfonated PES with 60 wt.% PWA | Not specified | Not specified | 1.7 x 10⁻² |
Data compiled from multiple sources. lmaleidykla.ltunr.eduresearchgate.net
Swelling Behavior and Water Uptake Studies
The swelling behavior and water uptake of PSS-based hydrogels and membranes are crucial for their performance in various applications, from superabsorbent materials to membranes for fuel cells and desalination. The hydrophilic sulfonate groups attract water molecules, leading to swelling. The extent of swelling is influenced by the crosslink density, the concentration of ionic groups, and the external environment (e.g., pH, ionic strength).
Water uptake is typically determined by measuring the weight of the material before and after immersion in water until equilibrium is reached. The percentage of water uptake (WU) is calculated as:
WU (%) = [(Wwet - Wdry) / Wdry] * 100
where Wwet is the weight of the swollen material and Wdry is the weight of the dry material.
Studies on hydrogels based on N-isopropylacrylamide (NIPA) and this compound (referred to as SSA) have shown that the equilibrium swelling ratio is dependent on the mole fraction of the ionic comonomer. psu.edu The swelling process in these hydrogels has been found to obey second-order kinetics. researchgate.net
In the context of membranes, maintaining an appropriate level of water uptake is essential. For hybrid polyacrylate/silica membranes containing this compound, the water uptake was found to increase with the content of the sol-gel precursor, reaching values between 18-24 wt.%. lmaleidykla.lt Similarly, for membranes used in membrane capacitive deionization (MCDI), pore-filled membranes with PSS have been shown to have moderate water uptake (26–35 wt%). acs.orgsci-hub.se
The swelling of PSS-based materials can also be influenced by the pH of the surrounding medium. For example, hydrogels derived from 2-acrylamido-2-methyl-1-propanesulfonic acid (AMPS), a similar strong polyelectrolyte, exhibit swelling that is largely independent of pH due to the complete dissociation of the sulfonate groups. rsc.org
The table below presents water uptake data for different PSS-containing materials.
| Material | Composition Details | Water Uptake (%) |
| Hybrid Polyacrylate/Silica Membrane | Varied sol-gel content | 18 - 24 |
| PE-CSPS Membrane | 5-15% DVB crosslinking | 26 - 36 |
Data compiled from multiple sources. sci-hub.selmaleidykla.lt
Applications of Poly Sodium 4 Vinylbenzenesulfonate and Copolymers in Advanced Materials Science
Ion Exchange and Separation Technologies
Copolymers incorporating sodium 4-vinylbenzenesulfonate are extensively utilized in ion exchange and separation technologies. The sulfonate functional groups act as anionic exchange sites, facilitating the removal of cationic species from aqueous solutions. researchgate.net These materials are often synthesized as hydrogels or resins, which are effective for water treatment processes. researchgate.netmdpi.com
Poly(this compound) is a key monomer in the synthesis of ion exchange resins for water purification. mdpi.com For instance, a copolymer ion exchanger made of poly(styrene-co-4-vinylbenzenesulfonic acid) nanoparticles has been developed using precipitation polymerization. researchgate.netresearchgate.net The efficiency of these resins is influenced by various polymerization parameters, including temperature, time, initiator concentration, and comonomer composition. researchgate.netresearchgate.net These resins function by exchanging their sodium ions with cationic contaminants in water. Anion exchange (AEX) resins, particularly strong-base AEX resins functionalized with quaternary ammonium (B1175870) groups, are effective in removing various inorganic anions from drinking water. nih.gov While these are primarily used for substances like per- and polyfluoroalkyl substances (PFAS), their interaction with other anions like sulfate (B86663) and bicarbonate is a critical aspect of their performance in water treatment scenarios. nih.gov
In the field of water desalination, copolymers of this compound have been engineered for membrane capacitive deionization (MCDI). A notable example is the creation of a poly(vinylidene fluoride)-graft-poly(this compound) (PVDF-g-PSSVBS) copolymer. This material is synthesized by grafting the this compound onto a dehydrofluorinated PVDF backbone. The resulting copolymer is then used to fabricate cation exchange membranes, which are a critical component of MCDI systems for removing dissolved salts from water. To ensure the creation of consistent and uniform membranes, it is recommended that the annealing temperature during their preparation is kept below 60 °C.
The strong ion-exchange capabilities of poly(this compound) and its copolymers make them excellent candidates for the removal of heavy metal ions from wastewater. researchgate.netmdpi.com Copolymers containing sulfonic acid groups can effectively bind to metal cations. researchgate.net
Research has demonstrated the fabrication of polyelectrolyte membranes (PEMs) from sulfonate-grafted sodium alginate and poly(vinyl alcohol) for the removal of copper (II) ions. mdpi.com These membranes have shown significant adsorption capacities for Cu(II) ions. mdpi.com Similarly, hydrogels synthesized from copolymers of sodium 4-styrenesulfonate have been studied for their ability to adsorb lead (Pb²⁺) ions, with thermodynamic analysis indicating a spontaneous adsorption process. researchgate.net These hydrogels can be regenerated and reused multiple times with minimal loss of adsorption capacity. researchgate.net
The table below summarizes the adsorption capacities of various copolymers for different heavy metal ions.
| Copolymer System | Target Metal Ion | Maximum Adsorption Capacity (q_max) | Reference |
| Sulfonate grafted sodium alginate/poly(vinyl alcohol) (PSASB) | Copper (II) | 181.22 mg/g | mdpi.com |
| Sulfonate grafted sodium alginate/poly(vinyl alcohol) (PSAAM) | Copper (II) | 188.91 mg/g | mdpi.com |
| Poly(acrylic acid-co-acryloyl tetrasodium (B8768297) thiacalix researchgate.netarene tetrasulfonate) dextrin | Lead (II) | High (order: Pb²⁺>Cd²⁺>Hg²⁺) | researchgate.net |
| AITC/LMS copolymers | Copper (II) | 67 mg/g | researchgate.net |
| D-Cu²⁺ (Copper(II)-loaded on D-H) | Ammonium (NH₄⁺) | 280.9 mg/g | researchgate.net |
Table showing the maximum adsorption capacities of various polymer systems for heavy metal ions.
Copolymers based on this compound are also effective adsorbents for organic dyes and other toxins from aqueous solutions. Poly(sodium 4-styrene sulfonate) functionalized graphene (PSS-rGO) has demonstrated an exceptionally high adsorption capacity for the cationic dye methylene (B1212753) blue. bohrium.com The adsorption capacity varies with pH, ranging from 1085 mg/g at pH 3.0 to 1300 mg/g at pH 11.0. bohrium.com A significant advantage of this adsorbent is its regenerability through simple heating, which avoids secondary pollution. bohrium.com
Similarly, magnetic chitosan (B1678972) microspheres grafted with poly(sodium 4-styrene sulfonate) (MCS-g-PSSS) have been synthesized to remove cationic dyes. researchgate.net These microspheres showed a maximum adsorption capacity of 989 mg/g for methylene blue at pH 1 and 25 °C. researchgate.net The adsorption kinetics for these systems often fit the pseudo-second-order model, suggesting an ion-exchange mechanism. researchgate.netnih.gov
Hydrogels made from poly(acrylonitrile-co-sodium styrene (B11656) sulfonate) have also been prepared for the removal of crystal violet dye, showing a high removal efficiency of nearly 100% and a maximum adsorption capacity of 518.49 mg/g. researchgate.net
| Adsorbent Material | Target Dye | Maximum Adsorption Capacity (mg/g) | Reference |
| Poly(sodium styrene sulfonate)-graphene (PSS-rGO) | Methylene Blue | 1300 (at pH 11.0) | bohrium.com |
| Magnetic Chitosan-g-Poly(sodium styrene sulfonate) | Methylene Blue | 989 (at pH 1.0) | researchgate.net |
| Poly(acrylonitrile-co-sodium styrene sulfonate) | Crystal Violet | 518.49 | researchgate.net |
Table summarizing the adsorption capacities of various PSS-based materials for organic dyes.
Functional Membranes and Hydrogels
The unique properties of poly(this compound) lend themselves to the creation of functional membranes and hydrogels for specialized applications, most notably in energy technology. psu.edu
Poly(this compound) and its copolymers are investigated as materials for proton exchange membranes (PEMs) in fuel cells. rasayanjournal.co.in PEMs are a core component of fuel cells, responsible for conducting protons while acting as a barrier to fuel and oxidant gases. redalyc.org While perfluorosulfonic acid polymers like Nafion have been the standard, there is a drive to develop fluorine-free alternatives to reduce cost and address environmental concerns. redalyc.orgnih.gov
Copolymers of sodium 4-styrenesulfonate are synthesized for this purpose. For example, poly(styrene sulfonic acid-co-4-vinylpyridine) has been created via free-radical polymerization with the goal of forming a PEM. upb.ro Blends of sulfonated polystyrene with other polymers, such as maleated natural rubber, have also been explored. A blend with 40% sulfonated polystyrene exhibited a proton conductivity of 3.37 x 10⁻² S/cm, showing its potential for fuel cell applications. rasayanjournal.co.in
Furthermore, composite PEMs incorporating phosphomolybdic acid into a sulfonate-grafted sodium alginate/poly(vinyl alcohol) matrix have demonstrated significant proton conductivity (up to 59.23 mS/cm) and low methanol (B129727) permeability, which are desirable characteristics for direct methanol fuel cells. mdpi.com The oxidative stability of these membranes is a critical factor for durability, as reactive species like hydroxyl radicals (HO•) can cause degradation. nih.gov Studies on the reaction kinetics of HO• with poly(sodium styrene sulfonate) oligomers help in understanding and improving the long-term stability of these membranes in the fuel cell environment. nih.gov
| Membrane Composition | Proton Conductivity (S/cm) | Reference |
| MNR-sPS 40% (Maleated Natural Rubber-Sulfonated Polystyrene) | 3.37 x 10⁻² | rasayanjournal.co.in |
| PMA-incorporated PSAAM PEM | 5.92 x 10⁻² (59.23 mS/cm) | mdpi.com |
| PMA-incorporated PSASB PEM | 4.57 x 10⁻² (45.66 mS/cm) | mdpi.com |
| Poly(styrenesulfonic acid)-based PEM (high density) | 0.93 | innovations-report.com |
| Recast Nafion | 1.16 x 10⁻² | redalyc.org |
| Blended Nafion/SPInd (20 wt.%) | 2.41 x 10⁻² | redalyc.org |
Table of proton conductivity for various polyelectrolyte membranes.
Design of Materials for Controlled Release Systems
The unique properties of poly(this compound) (PSS) make it a valuable component in the design of sophisticated controlled release systems. Its polyelectrolyte nature allows it to function as a "nano-gate," modulating the release of therapeutic agents in response to environmental triggers, particularly pH. nih.govnih.gov
Researchers have successfully grafted PSS onto the surface of hollow mesoporous silica (B1680970) nanoparticles (HMS) to create a pH-responsive drug delivery vehicle. nih.gov In this system, the PSS layer acts as a barrier to drug release at physiological pH (7.4). nih.gov However, in acidic environments, such as those found in the microenvironment of cancer cells (pH 6.5-6.9) or within the cells themselves (pH 4.5-5.5), the sulfonate groups of the polymer become protonated. nih.govnih.gov This protonation disturbs the hydrogen bonding between the PSS and the encapsulated drug, like curcumin (B1669340), and causes the polymer chains to swell due to electrostatic repulsion, leading to a rapid release of the payload. nih.gov This targeted release mechanism enhances the local concentration of the drug where it is most needed, minimizing systemic exposure. nih.gov
Copolymers of this compound have also been fabricated for controlled drug delivery. Hydrogels composed of sodium poly(styrene sulfonate-co-poly acrylic acid) have been developed for the controlled release of ketorolac (B1673617) tromethamine. These hydrogels exhibit significant pH sensitivity, with higher swelling and drug release observed at pH 7.4 compared to the more acidic pH 1.2.
The table below summarizes the kinetic models for curcumin release from PSS-decorated nanoparticles, highlighting the pH-dependent mechanism.
Release Kinetics of Curcumin from PSS-Decorated Nanoparticles
This interactive table details the release kinetic parameters obtained from nonlinear fitting plots for curcumin release from Hollow Mesoporous Silica (HMS) and PSS-decorated HMS nanoparticles at different pH values.
| System | pH | Higuchi Model (R²) | Ritger-Peppas Model (R²) | Release Mechanism |
|---|---|---|---|---|
| HMS | 7.4 | 0.985 | 0.963 | Fickian Diffusion |
| PSS@HMS | 7.4 | 0.871 | 0.989 | Non-Fickian (Anomalous) |
| PSS@HMS | 5.0 | 0.941 | 0.991 | Non-Fickian (Anomalous) |
Data sourced from a 2020 study on pH-triggered drug release. nih.gov
Development of Superabsorbent Hydrogels
Copolymers incorporating this compound are instrumental in creating superabsorbent hydrogels (SAHs), which are three-dimensional polymer networks capable of absorbing and retaining vast quantities of water. epa.govpsu.edumdpi.com The inclusion of the ionic sulfonate group enhances the swelling capacity of these materials. psu.edu
One notable example is the copolymerization of N-isopropylacrylamide (NIPA) with this compound (referred to as SSA in some studies). epa.govpsu.edu The introduction of the rigid styrene sulfonate units into the poly(N-isopropylacrylamide) (PNIPA) backbone creates a stiffer polymer chain compared to other ionic comonomers like the sodium salt of 2-acrylamido-2-methylpropane sulfonic acid (AMPS). psu.edu This increased rigidity results in the hydrogel exhibiting non-Gaussian elasticity properties at lower degrees of swelling. psu.edu
The swelling capacity of these hydrogels is directly influenced by the mole fraction of the ionic comonomer. Studies have shown that for AAm/SSS/PEG semi-interpenetrating polymer networks (IPNs), the equilibrium percentage swelling can range from 420% to 790%, increasing with a higher content of the sulfonate monomer. mdpi.com Similarly, hydrogels made from NIPA and this compound have been synthesized to form highly swellable and transparent materials. psu.edu
Swelling Properties of Acrylamide (B121943)/Sodium 4-Vinylbenzenesulfonate Hydrogels
This interactive table presents the equilibrium swelling percentages for hydrogels and semi-IPNs based on acrylamide (AAm) and 4-styrenesulfonic acid sodium salt (SSS).
| Hydrogel Type | Composition | Equilibrium Percentage Swelling (%) |
|---|---|---|
| AAm/SSS Hydrogels | Acrylamide, SSS | 490 - 850 |
| AAm/SSS/PEG semi-IPNs | Acrylamide, SSS, Poly(ethylene glycol) | 420 - 790 |
Data sourced from a 2021 study on highly swollen adsorbents. mdpi.com
These superabsorbent hydrogels have applications in various fields, including agriculture and biotechnology. psu.edu
Biomedical Material Design
The unique chemical structure of poly(this compound) and its copolymers makes them highly suitable for various biomedical applications, from creating blood-compatible surfaces to inhibiting viral infections.
Heparin-Mimicking Polymers for Antithrombogenic Surfaces
Poly(this compound) (PSS) serves as a synthetic mimic of heparin, a natural anticoagulant. nih.gov This mimicry is attributed to the polymer's high density of negatively charged sulfonate groups, which can interact with proteins involved in the blood coagulation cascade. nih.gov While a related polymer, poly(sodium vinyl sulfonate), was found to be about 1/14th as active as heparin in activating antithrombin III, PSS offers the advantage of being a synthetic polymer with tunable properties and greater resistance to degradation by heparinases. nih.gov
Grafting PSS onto the surfaces of materials like polyetherurethaneurea can create nonthrombogenic surfaces. nih.gov These surfaces exhibit excellent blood compatibility both in vitro and ex vivo by suppressing interactions with plasma proteins and platelets and by inactivating blood-clotting factors. nih.gov This makes PSS-modified materials promising candidates for blood-contacting medical devices.
Interactions with Biological Molecules (e.g., proteins)
The charged nature of poly(this compound) governs its interactions with a wide range of biological molecules, most notably proteins. Block copolymers of PSS with poly(ethylene glycol) (PEG-b-PSSNa) have been shown to interact with human serum albumin (HSA), the most abundant protein in blood plasma. nih.govacs.org This interaction leads to the formation of well-defined, negatively charged nanoparticle complexes that are stable in aqueous media. nih.govacs.org
Studies on modified polystyrene resins bearing sulfonate groups have revealed specific adsorption profiles for various plasma proteins. nih.gov These surfaces show a strong affinity for fibrinogen, and also adsorb other proteins such as plasminogen, albumin, transferrin, and IgG. nih.gov The interaction with fibrinogen is hypothesized to be a specific interaction between the protein and the sulfonate groups. nih.gov Furthermore, PSS has been reported to sequester basic fibroblast growth factor (bFGF), which plays a role in cell growth and differentiation.
Antiviral Activity Studies (e.g., Zika Virus Inhibition)
Poly(this compound) (PSSNa) has been identified as a potent inhibitor of the Zika virus (ZIKV) in vitro. nih.govnih.gov Its antiviral mechanism does not involve interfering with the viral replication cycle within the host cell but rather acts externally. nih.gov PSSNa directly binds to the ZIKV particles, effectively blocking their attachment to host cells and thus preventing infection. nih.govnih.govnih.gov
The antiviral efficacy is strongly dependent on the molecular weight of the polymer, with higher molecular weights generally showing stronger inhibition. nih.gov Further research has led to the synthesis of block copolymers, such as poly(ethylene glycol)-block-poly(sodium 4-styrenesulfonate) (PEG-b-PSSNa). nih.govacs.org These copolymers retain the potent anti-ZIKV properties of PSSNa. nih.govacs.org The PEG block does not hinder the antiviral activity, and the copolymers act through a "zipper-like" mechanism, interacting directly with the viral particles. nih.gov
Inhibitory Activity of PSSNa against Zika Virus (H/PF/2013 Strain)
This interactive table displays the half-maximal inhibitory concentration (IC50) of Poly(sodium 4-styrenesulfonate) of various molecular weights against the Zika virus in two different cell lines.
| PSSNa Molecular Weight (kDa) | U251 Cells IC₅₀ (µg/mL) | Vero Cells IC₅₀ (µg/mL) |
|---|---|---|
| 1.1 | 9.0 | 53.5 |
| 20.7 | 8.1 | 13.1 |
| 29.1 | 14.4 | 30.9 |
| 3160 | 8.8 | 8.4 |
Data sourced from a 2020 study on in vitro inhibition of Zika Virus. nih.gov
Industrial and Emerging Applications
Beyond its specialized use in biomedicine, this compound and its polymers have a range of industrial applications. The monomer is used as a reactive emulsifier in emulsion polymerization, improving the stability and water solubility of the resulting polymers. fengchengroup.com It also serves as a dye modifier, an antistatic agent, and a component in the production of water-soluble polymers. fengchengroup.com
Other established applications include its use in:
Textiles and Papers: Modifying the surface properties of fibers. fengchengroup.com
Photography: Use as a photo agentia and in image films. fengchengroup.com
Electronics: Applications in the manufacturing of semiconductors. fengchengroup.com
Energy: As a component in proton exchange membranes for fuel cells.
Emerging applications are leveraging the unique properties of its copolymers. For instance, poly(styrene-co-4-vinylbenzenesulfonic acid) nanoparticles have been developed as ion exchangers for water purification. researchgate.netresearchgate.net In the field of tissue engineering, grafting PSS onto biodegradable polymers like polycaprolactone (B3415563) has been shown to improve cell adhesion and bioactivity.
Rheological Modifiers and Superplasticizers in Construction Materials
In the construction industry, the control of the flow properties, or rheology, of cementitious materials is crucial for ensuring workability, strength, and durability of the final concrete structure. Poly(this compound) and its copolymers have demonstrated potential as rheological modifiers and superplasticizers. These polymers can be adsorbed onto the surface of cement particles, imparting a negative charge that leads to electrostatic repulsion between the particles. This repulsion prevents the flocculation of cement grains, thereby improving the dispersion of the cement paste and reducing the viscosity of the mixture. The improved flowability allows for a reduction in the water-to-cement ratio, which is a key factor in producing high-strength and durable concrete.
The effectiveness of PSVBS-based superplasticizers is influenced by their molecular weight and the specific comonomers used in their synthesis. Copolymers of this compound with other monomers, such as acrylic acid or acrylamide, can be tailored to achieve specific performance characteristics in various cementitious systems.
Enhancing Oil Recovery through Surfactant Flooding
Enhanced oil recovery (EOR) techniques are employed to extract residual oil from reservoirs after primary and secondary recovery methods have been exhausted. cetjournal.it Surfactant flooding is a chemical EOR method that involves injecting a surfactant solution into the reservoir to reduce the interfacial tension (IFT) between oil and water, and to alter the wettability of the rock surface, thereby mobilizing trapped oil. cetjournal.itcscanada.net
This compound and its polymeric forms are investigated for their utility in surfactant flooding applications. cetjournal.it The anionic nature of the sulfonate groups in PSVBS can contribute to a reduction in IFT. In a simulation study for an oilfield in Thailand, this compound was evaluated as a surfactant for EOR. cetjournal.itcetjournal.it The study simulated the effects of varying SVBS concentration, injection rate, and injection period, concluding that surfactant flooding with SVBS could achieve a higher recovery factor compared to conventional water flooding. cetjournal.it The optimal concentration was found to be 2,000 ppm, and a higher injection rate resulted in a higher recovery factor. cetjournal.it
The combination of surfactants with polymers in what is known as surfactant-polymer (SP) flooding can further enhance oil recovery. researchgate.net The polymer increases the viscosity of the injected fluid, which improves the sweep efficiency by controlling the mobility of the displacing fluid. researchgate.net This synergistic effect of reduced IFT from the surfactant and improved mobility control from the polymer leads to more efficient displacement of oil from the reservoir. researchgate.net
Dye Fixing Agents in Textile Industries
In the textile industry, ensuring the fastness of dyes to washing, rubbing, and light is a critical quality parameter. Dye fixing agents are chemical auxiliaries used to improve the wet fastness properties of dyed or printed textiles. rossari.com For fabrics such as nylon, which are dyed with acid dyes, anionic dye fixers can be employed. rossari.com
The use of polymeric dye fixing agents offers advantages over smaller molecule fixatives, as their larger size and multiple charged sites can lead to more durable and effective fixation. The properties of the dye fixer can be optimized by copolymerizing this compound with other monomers to control the charge density and adhesive properties of the polymer to the fiber.
Theoretical and Mechanistic Investigations
Computational Chemistry Approaches
Computational chemistry serves as a powerful tool for predicting and understanding the behavior of NaSS and its derivatives. Techniques like Density Functional Theory (DFT) and kinetic modeling offer a microscopic view of the molecule's reactivity and its transformation into polymeric structures.
Density Functional Theory (DFT) is instrumental in analyzing the structure-property relationships of vinyl-sulfonate monomers. nih.gov Theoretical studies on monomers like anilinium 4-styrenesulfonate (ani-SS), a close relative of NaSS, have been performed to understand the reactivity of the vinyl group towards radical attack and the conformational changes that occur. nih.gov By applying DFT with the B3LYP functional and a 6-31+G(d,p) basis set, researchers can optimize the molecular structures and calculate various chemical descriptors. nih.gov
These simulations help in understanding the influence of the spacer between the vinyl and sulfonate groups on the monomer's reactivity and the final characteristics of the resulting polymer. nih.gov For instance, DFT calculations can elucidate how the sulfonate group modifies its conformation when it forms a bond with a polyaniline dimer, highlighting the crucial role of the dopant's structure in the polymer's electronegativity. nih.gov DFT has also been employed to model the interactions between the sulfonic acid groups of NaSS-based polymers and molecules like CO₂, revealing binding energies and electrostatic interactions.
Table 1: Theoretical Chemical Descriptors for Vinyl-Sulfonate Monomers
| Descriptor | Anilinium 4-styrenesulfonate (ani-SS) | Anilinium 2-acrylamide-2-methyl-1-propanesulfonate (ani-AMPS) |
|---|---|---|
| Focus of Study | Understanding vinyl group susceptibility to radical attack and conformational changes. nih.gov | Comparative analysis of vinyl group reactivity and dopant structure effects. nih.gov |
| Computational Method | DFT with B3LYP functional and 6-31+G(d,p) basis set. nih.gov | DFT with B3LYP functional and 6-31+G(d,p) basis set. nih.gov |
| Key Finding | The spacer between vinyl and sulfonate groups plays a notable role in the final characteristics of the polymer. nih.gov | The reactivity of the vinyl group is slightly higher compared to ani-SS. nih.gov |
This table is generated based on data from a theoretical study on related vinyl-sulfonate monomers.
The polymerization of sodium 4-vinylbenzenesulfonate can be achieved through various methods, including conventional free-radical polymerization and controlled radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) and Atom Transfer Radical Polymerization (ATRP). researchgate.netresearchgate.netresearchgate.net Modeling these processes is crucial for controlling the molecular weight and dispersity of the resulting polymer. researchgate.netnih.gov
Kinetic studies of RAFT polymerization show a controlled molecular weight and a narrow polydispersity. researchgate.net Online monitoring of the copolymerization of NaSS (also referred to as VB) with acrylamide (B121943) (Aam) has provided detailed kinetic data, including the calculation of monomer reactivity ratios (MRR). researchgate.net These studies revealed that the copolymerization process can exhibit distinct kinetic regions. researchgate.net For the NaSS-Aam system, the reaction behavior changed abruptly after 10-30% conversion, necessitating separate kinetic models for each stage. researchgate.net
The choice of solvent also significantly impacts polymerization kinetics. For ATRP of NaSS, reactions in 1:1 water/methanol (B129727) mixtures were well-controlled, whereas syntheses in pure water were not. researchgate.net This highlights the importance of the reaction medium in maintaining the living character of the polymer chain. researchgate.net
Table 2: Monomer Reactivity Ratios for NaSS (VB) - Acrylamide (Aam) Copolymerization
| Kinetic Region | rAam | rVB |
|---|---|---|
| Before Corner (Initial Stage) | 0.34 ± 0.07 | 0.40 ± 0.21 |
| After Corner (Second Stage) | 0.2 ± 0.04 | 9.0 ± 0.8 |
Data sourced from an online monitoring study of the copolymerization in water at 60 °C. researchgate.net
Mechanistic Aspects of Polymer-Analyte Interactions
Polymers derived from this compound (PSS) are widely used in applications that rely on their interaction with various analytes, such as ions and organic molecules. Understanding the mechanisms of these interactions is key to optimizing their performance in fields like energy storage and environmental remediation.
Poly(sodium 4-styrenesulfonate) plays a significant role in electrochemical systems. When intercalated into graphite (B72142) oxide (PSSGO), the resulting composite exhibits supercapacitor behavior. researchgate.net Cyclic voltammetry studies in a 1 M H₂SO₄ electrolyte have demonstrated this capacitive behavior at various scan rates. researchgate.net The specific capacitance of PSSGO is significantly higher than that of the precursor graphite oxide, reaching up to 102 F/g at a current density of 0.1 A/g. researchgate.net This enhancement is attributed to the high performance of electric double-layer capacitance (EDLC) provided by the PSS-intercalated structure. researchgate.net
Furthermore, single-ion conducting polymer electrolytes (SIPEs) based on a derivative of NaSS, sodium 4-styrenesulfonyl(trifluoromethanesulfonyl)imide (NaSTFSI), show high electrochemical stability. rsc.orgrsc.org These electrolytes have an electrochemical stability window up to 4.5 V vs. Na/Na⁺, a critical property for their application in high-performing quasi-solid-state sodium batteries. rsc.org The polymer's resistance to oxidation is a key factor in the stable cycling behavior observed in sodium-metal cells. rsc.org
Table 3: Specific Capacitance of PSS-Intercalated Graphite Oxide (PSSGO)
| Current Density (A/g) | Specific Capacitance (F/g) |
|---|---|
| 0.1 | 102 |
| 1 | 6 |
Data obtained from galvanostatic charge and discharge measurements in 1 M H₂SO₄ electrolyte. researchgate.net
The sulfonate groups in PSS facilitate strong interactions with various molecules, making it an effective material for adsorption. Studies on the adsorption of poly(styrene sulfonate) onto alpha-alumina indicate that the process involves both electrostatic and non-electrostatic contributions. nih.gov The adsorption increases with the ionic strength of the solution, suggesting a complex interplay of forces at the solid-liquid interface. nih.gov
In the removal of dyes and metal ions from aqueous solutions, hydrogels containing PSS have demonstrated significant adsorption capacities. The adsorption of crystal violet dye onto a sulfonated copolymer hydrogel was found to be a spontaneous and exothermic process. researchgate.net The kinetics of adsorption processes are often analyzed using models like the pseudo-first-order and pseudo-second-order models. nih.gov For the adsorption of Rhodamine B dye onto PSS-containing composite hydrogels, the pseudo-second-order kinetic model provided the best fit for the experimental data. nih.gov Adsorption equilibrium data is frequently evaluated using isotherm models such as the Langmuir and Freundlich isotherms to determine the maximum adsorption capacity. researchgate.netresearchgate.net
Table 4: Models Used to Characterize Adsorption by PSS-based Materials
| Model Type | Model Name | Application | Reference |
|---|---|---|---|
| Kinetic Model | Pseudo-second-order | Describes the adsorption rate of Rhodamine B on composite hydrogels. | nih.gov |
| Isotherm Model | Langmuir | Represents the isotherm adsorption data for crystal violet dye. | researchgate.net |
| Isotherm Model | Freundlich | Evaluates equilibrium data for Cu(II) ion adsorption. | researchgate.net |
A comprehensive literature search did not yield specific studies concerning the investigation of relativistic effects in the context of cycloaddition reactions involving this compound. This highly specialized topic in computational chemistry, which would account for the effects of Einstein's theory of relativity on the electron orbitals of heavy atoms that might be involved in a catalytic cycle, appears to be un-explored for this specific compound in publicly accessible research.
Future Research Directions and Translational Opportunities
Development of Novel Synthesis Pathways
Current research is actively exploring innovative and more efficient methods for synthesizing SVBS-based polymers and copolymers. While free radical polymerization remains a common technique, newer approaches are being investigated to achieve greater control over polymer architecture and properties. nih.gov
One area of interest is the use of alternative initiators and catalytic systems. For instance, research has demonstrated that graphene oxide can initiate the radical polymerization of SVBS in an aqueous solution without the need for additional initiators. researchgate.net This not only simplifies the synthesis process but also allows for the creation of polymer-graphene nanocomposites with unique properties. Another novel approach involves the use of nickel(0) phosphine-phosphite complexes as catalysts in cross-coupling reactions, which could offer an economical pathway for synthesizing SVBS derivatives. uwa.edu.au
Furthermore, controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are being employed to produce poly(sodium 4-vinylbenzenesulfonate) with a controlled molecular weight and a very narrow polydispersity. researchgate.netmdpi.com These controlled polymerization methods provide precise control over the polymer chain length and architecture, leading to materials with tailored properties for specific applications. A two-step synthesis route has also been developed for producing sodium 4-styrene sulfonyl (trifluoromethanesulfonyl) imide (NaSTFSI) from SVBS, a key component for single-ion conductive polymer electrolytes. rsc.org
Advanced Characterization Techniques for Complex Architectures
The increasing complexity of SVBS-based copolymers and composites necessitates the use of advanced analytical techniques to fully elucidate their structure and properties. A combination of spectroscopic and microscopic methods is crucial for a comprehensive understanding.
To confirm the chemical structure of copolymers, a suite of techniques including Fourier Transform Infrared (FTIR) spectroscopy, Raman spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, and ¹⁹F NMR) are employed. rsc.orgtandfonline.comtandfonline.com These methods provide detailed information about the functional groups present and the arrangement of monomer units within the polymer chain. For example, solid-state NMR can resolve ambiguities in copolymer crosslinking.
Gel permeation chromatography (GPC) is utilized to determine the molecular weight and polydispersity index of the synthesized polymers, offering insights into the efficiency of the polymerization process. tandfonline.comtandfonline.com Thermal properties are investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), which provide data on thermal stability and glass transition temperatures. tandfonline.comtandfonline.com
Integration into Hybrid and Nanocomposite Materials
A significant area of future research lies in the integration of SVBS into hybrid and nanocomposite materials to create multifunctional systems with enhanced properties. The incorporation of SVBS can impart hydrophilicity, ion-exchange capacity, and stability to a wide range of materials.
One promising approach is the creation of hydrogel nanocomposites. For instance, a hydrogel composite of sodium alginate-grafted-poly(acrylic acid-co-sodium 4-vinylbenzenesulfonate)/zinc oxide has been synthesized for the efficient removal of cationic dyes from water. Similarly, SVBS has been grafted onto sodium alginate to create eco-friendly polyelectrolyte membranes for applications in drug delivery and toxic metal ion removal. nih.govresearchgate.net
SVBS is also being used to modify carbon-based materials. For example, it has been grafted onto carbon spheres to create anionic spherical polyelectrolyte brushes with enhanced dispersibility. semanticscholar.org Furthermore, the in-situ polymerization of SVBS with graphene oxide has been shown to produce nanocomposites with high electrical conductivity. researchgate.net The copolymerization of SVBS with monomers like styrene (B11656) in the presence of silica (B1680970) nanoparticles as stabilizers has been used to create Pickering emulsions for the synthesis of composite materials. mdpi.com
The development of these hybrid materials opens up possibilities for applications in various fields, including environmental remediation, biomedical devices, and energy storage.
Exploration of New Application Domains
The unique properties of SVBS and its polymers are leading to their exploration in a variety of new and advanced application domains beyond their traditional uses in ion-exchange resins and coatings.
In the biomedical field, SVBS-based polymers are being investigated for their potential in drug delivery systems and for promoting the neural differentiation of embryonic stem cells, where they can mimic the function of glycosaminoglycans like heparin. sigmaaldrich.com They have also shown promise in enhancing fibrinolytic activity, which is crucial for dissolving blood clots.
In the realm of materials science and engineering, SVBS is being utilized in the development of polyelectrolyte membranes for fuel cells. nih.govtandfonline.comtandfonline.com Its incorporation into polymer matrices can enhance proton conductivity. Another novel application is in the field of enhanced oil recovery, where SVBS acts as a surfactant to improve oil extraction from reservoirs. cetjournal.itcetjournal.it Simulation studies have shown that surfactant flooding with SVBS can significantly increase the oil recovery factor compared to conventional water flooding. cetjournal.itcetjournal.it
Furthermore, the electro-initiated polymerization of SVBS is being studied for its potential in analytical chemistry, specifically for the analysis of phenolic compounds by suppressing electropolymerization on electrode surfaces. mdpi.com
Sustainable and Eco-Friendly Polymerization Approaches
A growing emphasis in polymer chemistry is the development of sustainable and environmentally friendly processes. For SVBS polymerization, this involves the use of greener solvents, less hazardous reagents, and more energy-efficient methods.
Free radical polymerization, a common method for SVBS, can be conducted in aqueous solutions, which is an environmentally benign solvent. nih.gov Research is ongoing to optimize these aqueous polymerization processes. For example, studies have investigated the use of potassium persulfate as an initiator for grafting SVBS onto biodegradable polymers like sodium carboxymethyl cellulose (B213188) in an aqueous medium. researchgate.net
The development of catalyst systems that can operate under milder conditions and are easily recyclable is another key aspect of sustainable polymerization. The use of graphene oxide as a radical initiator, as mentioned earlier, is a step in this direction as it eliminates the need for potentially toxic initiators. researchgate.net
Furthermore, the use of biodegradable polymers like sodium alginate as a backbone for grafting SVBS represents a move towards creating more environmentally friendly materials. nih.govresearchgate.net These bio-based hybrid materials offer the potential for reduced environmental impact at the end of their life cycle. The development of biodegradable starch-based polymers incorporating SVBS for applications like dye removal from wastewater further highlights this trend. researchgate.net
Q & A
Basic Research Questions
Q. What are the key synthetic methods for preparing sodium 4-vinylbenzenesulfonate (NaSS)-based copolymers, and how are they characterized?
- Methodological Answer : NaSS copolymers are typically synthesized via free radical polymerization. For example, polypyrrole/NaSS composites are prepared by dissolving NaSS in water, adding pyrrole monomer, and initiating polymerization with ammonium persulfate (APS) under ice-bath conditions . Characterization involves H NMR to confirm vinyl group incorporation (e.g., peaks at δ 6.70–6.60 ppm for vinyl protons) and thermogravimetric analysis (TGA) to assess thermal stability .
Q. How does this compound enhance the CO capture capacity of graphene oxide (GO)/polymer composites?
- Methodological Answer : NaSS improves CO adsorption via sulfonic acid groups, which interact electrostatically with CO. Density functional theory (DFT) simulations show NaSS exhibits a binding energy () of −22.3 kJ·mol, outperforming monomers like glycidyl methacrylate (−19.4 kJ·mol). Experimental validation involves synthesizing GO/NaSS composites and testing adsorption isotherms under controlled pressures .
Advanced Research Questions
Q. How can adsorption thermodynamics and kinetics of NaSS-based dispersants be modeled for optimizing pigment grinding processes?
- Methodological Answer : Adsorption of NaSS-containing dispersants (e.g., PD02 copolymer) onto S-ZnF particles follows the Langmuir model (), indicating monolayer adsorption. Kinetic studies align with a pseudo-first-order model ( min), suggesting physical adsorption dominates. Researchers should optimize dispersant concentration (e.g., 2 wt.%) and grinding time (90 min) to achieve narrow particle size distributions (D50 = 0.85 µm) .
Q. What experimental discrepancies arise in NaSS copolymerization, and how can they be resolved?
- Methodological Answer : Contradictions in vinyl group reactivity during copolymerization (e.g., inconsistent H NMR vinyl proton signals in different solvents) can arise from solvent polarity effects. For example, CDCl may suppress hydrogen bonding, altering vinyl group resonance. Standardizing solvent systems (e.g., DMSO-d) and reaction temperatures (e.g., 20°C) improves reproducibility .
Q. How do sulfonic acid groups in NaSS influence mineralization in Ca-modified copolymers?
- Methodological Answer : In Ca-NaSS-HEMA copolymers, −SO groups promote apatite nucleation by binding Ca ions, as shown by X-ray diffraction (XRD) peaks at 2θ = 26° (hydroxyapatite). Surface energy calculations via contact angle measurements reveal increased hydrophilicity (contact angle = 35° vs. 75° for −SOH analogs), enhancing biomineralization .
Q. What advanced analytical techniques are critical for resolving structural contradictions in NaSS-based composites?
- Methodological Answer :
- Solid-state NMR : Resolves ambiguities in copolymer crosslinking (e.g., distinguishing sulfonate vs. carboxylate peaks).
- XPS : Quantifies surface sulfur content (e.g., S 2p binding energy at 168.5 eV confirms −SO groups).
- AFM : Maps nanoscale morphology changes (e.g., roughness < 10 nm for homogeneous composites) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
